molecular formula C14H10O4 B13985684 Biphenyl-2,3-dicarboxylic acid CAS No. 27479-68-1

Biphenyl-2,3-dicarboxylic acid

Cat. No.: B13985684
CAS No.: 27479-68-1
M. Wt: 242.23 g/mol
InChI Key: HSSYVKMJJLDTKZ-UHFFFAOYSA-N
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Description

Biphenyl-2,3-dicarboxylic acid is an organic compound with the molecular formula C14H10O4. It consists of two benzene rings connected by a single bond, with carboxyl groups attached to the 2nd and 3rd positions of one of the benzene rings. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Biphenyl-2,3-dicarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of biphenyl-2,3-dimethyl derivatives using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic oxidation of biphenyl derivatives. This process can be carried out in large-scale reactors with continuous monitoring of reaction parameters to ensure consistent product quality. The use of catalysts such as vanadium pentoxide or cobalt acetate can enhance the efficiency of the oxidation process.

Chemical Reactions Analysis

Types of Reactions

Biphenyl-2,3-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxyl groups to alcohols or aldehydes.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and nitric acid are commonly used oxidizing agents.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and aldehydes.

    Substitution: Halogenated, nitrated, and sulfonated biphenyl derivatives.

Scientific Research Applications

Biphenyl-2,3-dicarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and coordination polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of biphenyl-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxyl groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Biphenyl-2,2’-dicarboxylic acid
  • Biphenyl-3,3’-dicarboxylic acid
  • Biphenyl-4,4’-dicarboxylic acid

Uniqueness

Biphenyl-2,3-dicarboxylic acid is unique due to the specific positioning of the carboxyl groups, which affects its chemical reactivity and physical properties

Properties

CAS No.

27479-68-1

Molecular Formula

C14H10O4

Molecular Weight

242.23 g/mol

IUPAC Name

3-phenylphthalic acid

InChI

InChI=1S/C14H10O4/c15-13(16)11-8-4-7-10(12(11)14(17)18)9-5-2-1-3-6-9/h1-8H,(H,15,16)(H,17,18)

InChI Key

HSSYVKMJJLDTKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)O)C(=O)O

Origin of Product

United States

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